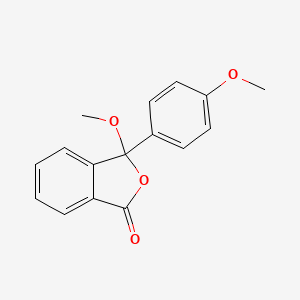
3-Methoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes both methoxy and isobenzofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable isobenzofuran precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include:
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Organic solvents such as dichloromethane or toluene.
Temperature: Controlled temperatures to optimize the reaction yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing costs and environmental impact. Key aspects of industrial production include:
Scale-up: Adapting laboratory-scale reactions to industrial-scale production.
Optimization: Fine-tuning reaction parameters to achieve high purity and yield.
Safety: Implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
3-Methoxy-3-(4-methoxyphenyl)isobenzofuran-1(3H)-one can be compared with other similar compounds, such as:
3-Methoxy-4-hydroxyphenylacetic acid: Similar in structure but with different functional groups.
4-Methoxy-3-hydroxyphenylacetic acid: Another related compound with distinct chemical properties.
3-Methoxytyramine hydrochloride: Shares the methoxy group but differs in overall structure and reactivity.
Properties
CAS No. |
40893-30-9 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-methoxy-3-(4-methoxyphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H14O4/c1-18-12-9-7-11(8-10-12)16(19-2)14-6-4-3-5-13(14)15(17)20-16/h3-10H,1-2H3 |
InChI Key |
JUPFWHYTUXPAFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


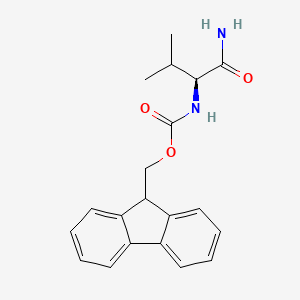
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
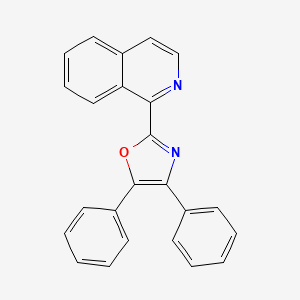
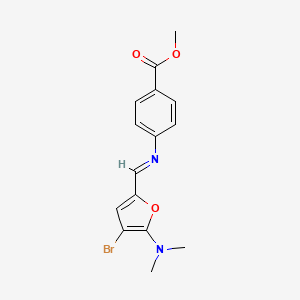

![3-Ethyl-1-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209518.png)
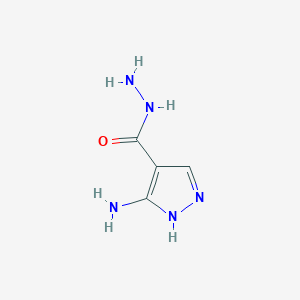
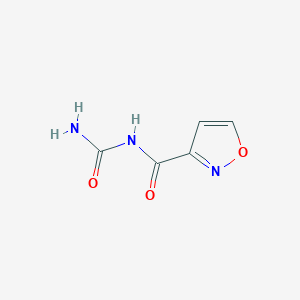
![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
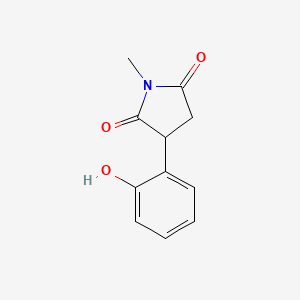

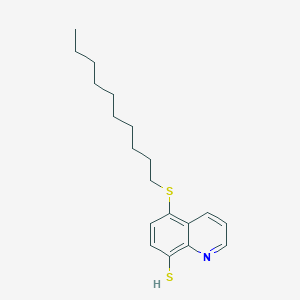
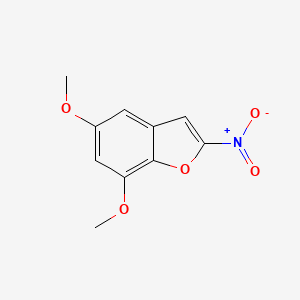
![Methyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209580.png)
